
(Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate
概要
説明
(Z)-Ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are widely used in medical, industrial, and household applications. This particular compound features a cyano group, an ethyl ester, and a substituted phenyl ring, which contribute to its unique chemical properties.
科学的研究の応用
Synthesis and Bioactivity
Ethyl 3-(2-chloro-4-nitrophenylamino)-2-cyanoacrylate and its derivatives have been a focus in the synthesis of compounds with potential bioactivity. For instance, 2-cyanoacrylates containing trifluoromethylphenyl moiety have shown high antitumor activities against PC3 and A431 cells (Song et al., 2005).
Chemical Reactions and Interactions
The compound is also involved in various chemical reactions, such as the conjugate addition of trifluoroacetic acid and nucleophilic reagents, demonstrating its reactivity and versatility in chemical synthesis (Kolomnikova et al., 1993).
Use in Synthesis of Kinase Inhibitors
Another notable application is in the synthesis of kinase inhibitors. A water-mediated Wittig–SNAr reaction approach has been developed for synthesizing ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate, a compound used as intermediates in aurora 2 kinase inhibitors (Xu et al., 2015).
Photophysical Properties
Ethyl 3-(2-chloro-4-nitrophenylamino)-2-cyanoacrylate is also part of the study in photophysical properties. For instance, its derivatives have been investigated for their two-photon absorption (TPA) cross-sections, providing insights into the photophysical properties of various chromophores (Li et al., 2013).
作用機序
Target of Action
Similar compounds have been reported to target enzymes like glucokinase and PPAR-γ , which play crucial roles in glucose metabolism and regulation of genes involved in lipid and glucose metabolism respectively.
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to glucose metabolism and lipid metabolism .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate typically involves the following steps:
Nitration and Chlorination: The starting material, phenylamine, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom to the aromatic ring.
Amidation: The chlorinated nitrophenyl compound is then reacted with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the desired cyanoacrylate ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Polymerization: The cyanoacrylate group can undergo rapid polymerization in the presence of moisture, forming strong adhesive bonds.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride or hydrogen gas in the presence of a catalyst for reduction reactions.
Nucleophiles: Amines, thiols, or alcohols for substitution reactions.
Polymerization Initiators: Moisture or weak bases to initiate polymerization.
Major Products:
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted phenyl derivatives.
Polymerization Products: Polycyanoacrylate adhesives.
Chemistry:
Adhesives: Used as a monomer in the production of fast-setting adhesives.
Polymer Chemistry: Studied for its polymerization properties and applications in creating strong, durable polymers.
Biology and Medicine:
Tissue Adhesives: Utilized in medical procedures for wound closure and tissue bonding due to its biocompatibility and strong adhesive properties.
Drug Delivery: Investigated for its potential in controlled drug release systems.
Industry:
Electronics: Employed in the assembly of electronic components due to its strong adhesive properties and rapid curing time.
Automotive: Used in the manufacturing of automotive parts for bonding and sealing applications.
類似化合物との比較
Methyl 2-cyanoacrylate: Another cyanoacrylate ester with similar adhesive properties but different curing times and mechanical properties.
Butyl 2-cyanoacrylate: Known for its flexibility and longer curing time compared to ethyl cyanoacrylate.
Uniqueness:
Curing Time: (Z)-Ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate has a rapid curing time, making it suitable for applications requiring quick bonding.
Adhesive Strength: The presence of the nitro and chloro groups enhances the adhesive strength and stability of the polymerized product.
Biocompatibility: Its biocompatibility makes it suitable for medical applications, such as tissue adhesives and drug delivery systems.
特性
IUPAC Name |
ethyl (Z)-3-(2-chloro-4-nitroanilino)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRFIEKKLULPKS-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


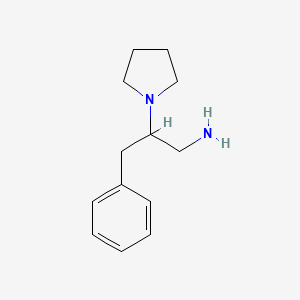
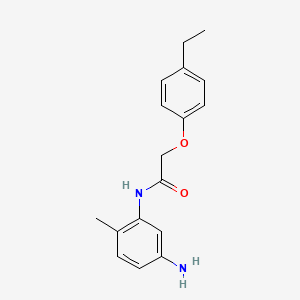
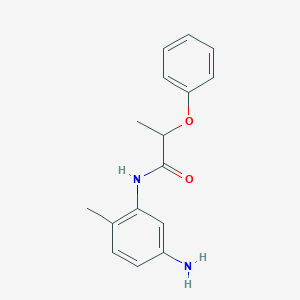

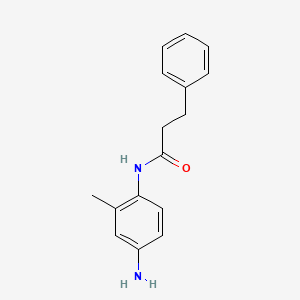
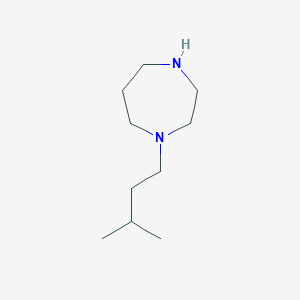
![[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174583.png)
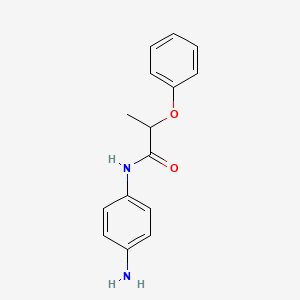


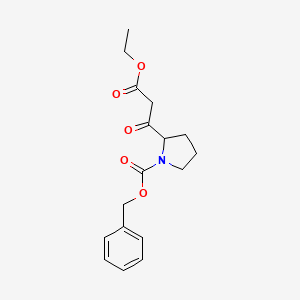
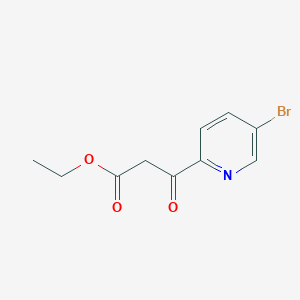
![4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B3174636.png)

